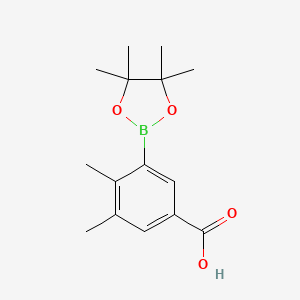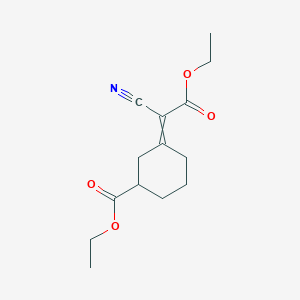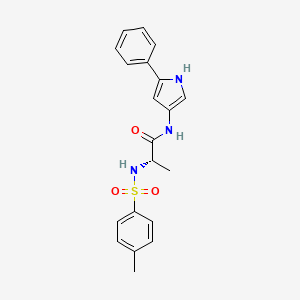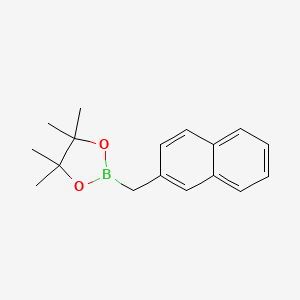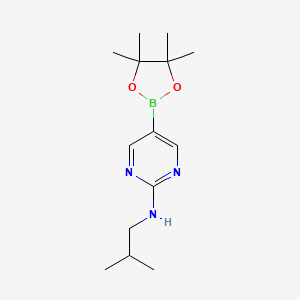
Octadecanoic-17,17,18,18,18-d5 acid
Overview
Description
Octadecanoic-17,17,18,18,18-d5 Acid, also known as Stearic-17,17,18,18,18-d5 acid, is a stable isotope labelled compound . It has a molecular formula of C18 D5 H31 O2 and a molecular weight of 289.508 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: [2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O . The InChI representation is: InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2 .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a boiling point of 361°C (lit.) and a melting point of 68-70°C (lit.) .Scientific Research Applications
Thermal Analysis
Octadecanoic acid has been extensively studied for its thermal properties. Research by Rogers (1984) explored its decomposition temperature and reactions during pyrolysis and hydropyrolysis, which are important for understanding its thermal stability (Rogers, 1984).
Langmuir-Blodgett Films
The use of octadecanoic acid in Langmuir-Blodgett films was explored by Schreck et al. (1990) and Wang et al. (2004), providing insights into the interaction mechanisms between slow electrons and organic thin films and the formation of octadecylammonium octadecanoate through intermolecular proton exchange (Schreck et al., 1990); (Wang et al., 2004).
Tribo-Chemistry
Minami et al. (2005) studied octadecanoic acid's tribo-chemistry in binary-component Langmuir–Blodgett films, revealing its tribological properties and interactions with other molecules (Minami et al., 2005).
Phase Change Material
Zou et al. (2019) conducted a molecular dynamics study on octadecanoic acid as a phase change material for heat storage, highlighting its size-dependent thermal conductivity which is crucial for efficient heat storage applications (Zou et al., 2019).
Catalytic Production
Potts et al. (2014) investigated the catalytic production of 1-Octadecanol from octadecanoic acid using a Ni/Co/Mo sulfide catalyst, a process important for industrial synthesis (Potts et al., 2014).
Microbial Oxidation
The microbial oxidation of oleic acid to hydroxyoctadecanoic acid by various microorganisms was studied by El-Sharkawy et al. (1992), demonstrating the biotransformation potential of octadecanoic acid (El-Sharkawy et al., 1992).
Molecular Interactions
Stosch and Cammenga (2000) analyzed the interactions in mixed monolayers of octadecanoic acid and related amphiphiles, providing insights into its behavior at the air/water interface and its potential for various applications (Stosch & Cammenga, 2000).
Safety and Hazards
properties
IUPAC Name |
17,17,18,18,18-pentadeuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)
